molecular formula C18H16N4O B14934052 N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-4-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-4-carboxamide

Cat. No.: B14934052
M. Wt: 304.3 g/mol
InChI Key: GLJANXWFFCAAHA-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-ylmethyl)-1-methyl-1H-indole-4-carboxamide is a synthetic small molecule of significant interest in biomedical research, primarily for its potential as a targeted therapeutic agent. Its molecular architecture incorporates two privileged pharmacophores: a 1-methyl-1H-indole-4-carboxamide moiety and a 1H-benzimidazole unit, a scaffold renowned for its diverse biological activities and presence in numerous clinically approved drugs . The benzimidazole core is a critical structural element in various pharmacological agents, including anticancer drugs like Bendamustine, kinase inhibitors, and antiparasitics such as Albendazole . This hybrid structure is designed to exploit the synergistic biological properties of both heterocyclic systems. The compound's primary research value lies in the field of oncology and signal transduction, particularly in the inhibition of protein kinases. Benzimidazole derivatives have been identified as potent and highly selective inhibitors of specific kinase isoforms, including Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), with demonstrated IC50 values in the nanomolar range . These kinases are implicated in critical cellular processes such as the Wnt signaling pathway, DNA damage response, and cell cycle progression, and their dysregulation is linked to cancer and neurodegenerative diseases . The mechanism of action for this class of compounds often involves competitive binding at the kinase's ATP-binding site, thereby modulating phosphorylation-dependent signaling cascades in cells . Furthermore, structurally related indole-carboxamide compounds have shown activity against other biological targets, suggesting this compound may be a valuable tool for probing novel mechanisms . This product is intended for in vitro research applications only. It is supplied for the purpose of aiding scientists in hit-to-lead optimization campaigns, enzymatic and cellular assay development, and investigations into the pathophysiology of kinase-driven diseases. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-methylindole-4-carboxamide

InChI

InChI=1S/C18H16N4O/c1-22-10-9-12-13(5-4-8-16(12)22)18(23)19-11-17-20-14-6-2-3-7-15(14)21-17/h2-10H,11H2,1H3,(H,19,23)(H,20,21)

InChI Key

GLJANXWFFCAAHA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via activation of the carboxylic acid groups into reactive intermediates (e.g., O-acylisoureas), which subsequently undergo nucleophilic attack by the amine group of the benzimidazole-methylamine derivative. Key parameters include:

  • Catalyst : 4-Dimethylaminopyridine (DMAP) at 5–10 mol% to accelerate acylation.
  • Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to stabilize intermediates.
  • Temperature : Room temperature (20–25°C) for 12–24 hours, minimizing side reactions like epimerization.

Purification typically involves column chromatography using silica gel and a gradient of ethyl acetate/hexane (3:7 to 1:1), yielding the target compound in 65–72% purity.

One-Pot Synthesis Using Polyphosphoric Acid

Adapting methodologies from indole-benzimidazole hybrid syntheses, this route condenses 1-methylindole-4-carboxaldehyde with 2-aminomethylbenzimidazole in the presence of polyphosphoric acid (PPA) and ethylene glycol.

Optimized Reaction Parameters

  • Catalyst : PPA (10–15 wt%), which acts as both a Brønsted acid and dehydrating agent.
  • Solvent : Ethylene glycol (b.p. 197°C), enabling high-temperature reflux (180–190°C) without solvent evaporation.
  • Time : 4–6 hours, monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

This method achieves yields of 78–86% by circumventing intermediate isolation steps. A representative workup involves quenching the reaction in ice water, adjusting to pH 9 with NaOH, and recrystallizing from ethanol.

Modular Alkylation-Amidation Approach

Inspired by N-alkylated benzimidazole syntheses, this two-step protocol first prepares 2-(chloromethyl)-1H-benzimidazole via chlorination of 2-hydroxymethylbenzimidazole, followed by nucleophilic substitution with 1-methylindole-4-carboxamide.

Stepwise Procedure

  • Alkylation :
    • React 2-hydroxymethylbenzimidazole with thionyl chloride (SOCl₂) in DCM at 0°C for 2 hours.
    • Yield: 89–92% of 2-(chloromethyl)-1H-benzimidazole.
  • Amidation :
    • Heat 2-(chloromethyl)-1H-benzimidazole with 1-methylindole-4-carboxamide in DMF at 80°C for 8 hours.
    • Add potassium carbonate (K₂CO₃) to scavenge HCl.
    • Isolate via vacuum filtration and wash with cold methanol (Yield: 68–74%).

Industrial-Scale Production Considerations

Scaling laboratory methods requires addressing solvent recovery, catalyst recycling, and waste minimization. Key adaptations include:

Solvent and Catalyst Optimization

  • Solvent : Replace DCM with toluene in condensation reactions to reduce toxicity and improve recovery.
  • Catalyst : Substitute DCC with polymer-supported carbodiimides for easier separation and reuse.

Purification at Scale

  • Recrystallization : Use ethanol/water (7:3) mixtures for higher throughput compared to column chromatography.
  • Yield : 60–65% with ≥95% purity by HPLC.

Analytical Characterization

Structural validation employs complementary techniques:

Spectroscopic Data Comparison

Method Key Signals (Target Compound) Reference Compound
¹H NMR δ 3.72 (s, 3H, N-CH₃), δ 4.55 (s, 2H, CH₂) δ 3.70 (N-CH₃), δ 4.52 (CH₂)
¹³C NMR δ 165.2 (C=O), δ 151.8 (benzimidazole C2) δ 165.0 (C=O), δ 151.5 (C2)
IR 1665 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N) 1660 cm⁻¹, 1575 cm⁻¹
HRMS [M+H]+: 335.1504 (calc. 335.1501) [M+H]+: 335.1498

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes and inhibit their activity by blocking the active site. The compound may also interact with DNA or RNA, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-4-carboxamide, we compare it with four analogs from recent studies (Table 1). These compounds share indole or benzimidazole cores but differ in substituents, linkage types, and biological targets.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents/Linkages Melting Point (°C) Yield (%) Biological Target
This compound (Target) Benzimidazole + Indole Methylene bridge, 1-methylindole Not reported Not reported Hypothesized: Kinases/IDO1
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) Indole + Acetamide Chlorophenyl, benzoyl, methoxy 192–194 8 Bcl-2/Mcl-1 (anticancer)
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(naphthalen-1-yl)acetamide (10k) Indole + Acetamide Naphthyl, benzoyl, methoxy 175–176 6 Bcl-2/Mcl-1 (anticancer)
N-(3-((1H-Indol-1-yl)methyl)benzyl)-4-bromo-1H-pyrrole-2-carboxamide (14) Benzimidazole + Pyrrole Bromopyrrole, indole-methylbenzyl Not reported 54 IDO1 (immuno-oncology)

Structural and Functional Differences

  • Core Heterocycles : The target compound uniquely combines benzimidazole and indole cores, whereas analogs like 10j and 10k () feature indole-acetamide scaffolds with aryl/heteroaryl side chains. Compound 14 () uses a benzimidazole-pyrrole system, emphasizing bromine’s role in enhancing IDO1 inhibition .
  • Linkage Flexibility : The methylene bridge in the target compound may confer greater conformational flexibility compared to the rigid benzoyl or naphthyl acetamide linkages in 10j /10k . This could influence binding kinetics to protein targets.
  • Substituent Effects : The 1-methyl group on the indole ring in the target compound likely enhances metabolic stability relative to methoxy or chloro substituents in 10j /10k , which may improve bioavailability but reduce polarity .

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to an indole structure, which is known for its diverse pharmacological properties. The general structure can be represented as follows:

C15H14N4O\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{O}

This structure suggests potential interactions with biological targets due to the presence of nitrogen-containing heterocycles.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzimidazole, including those similar to this compound, exhibit significant antimicrobial properties. For instance, synthesized compounds have shown effective inhibition against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 1 µg/mL
Mycobacterium smegmatis3.9 – 7.8 µg/mL
Candida albicans3.9 – 7.8 µg/mL

These results indicate that the compound may possess potent antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .

Antitumor Activity

The antitumor potential of this compound has been evaluated against various cancer cell lines. A notable study reported the following IC50 values for related benzimidazole derivatives:

Cell Line IC50 (µM)
A549 (lung cancer)2.12 ± 0.21
HCC827 (lung cancer)5.13 ± 0.97
NCI-H358 (lung cancer)0.85 ± 0.05

These findings suggest that compounds with similar structures may effectively inhibit cancer cell proliferation, particularly in lung cancer models .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cellular proliferation.
  • Induction of Apoptosis : Evidence suggests that benzimidazole derivatives can trigger apoptotic pathways in cancer cells.
  • Interaction with DNA : The ability to intercalate into DNA may contribute to their anticancer effects.

Case Studies

Several case studies highlight the efficacy of benzimidazole derivatives in clinical settings:

  • A study involving a series of synthesized benzimidazole compounds demonstrated significant cytotoxic effects against various cancer cell lines, with some compounds showing selectivity towards malignant over normal cells.

Q & A

Q. What synthetic routes are commonly employed for N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-4-carboxamide and its derivatives?

The compound is typically synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example, a benzimidazole-thiol intermediate is first prepared by reacting o-phenylenediamine with carbon disulfide under alkaline conditions. Subsequent hydrazine treatment yields 2-hydrazinyl-benzimidazole, which is condensed with indole-4-carboxaldehyde derivatives to form the target compound. Key steps include optimizing reaction temperatures (e.g., reflux in methanol or ethanol) and using catalysts like triethylamine (TEA) to neutralize byproducts and drive reactions forward .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation relies on spectroscopic and analytical methods:

  • IR spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2634 cm⁻¹ in intermediates, N-H stretches at ~3400–3464 cm⁻¹ in benzimidazole moieties) .
  • ¹H/¹³C-NMR : Critical for confirming substituent connectivity. For example, singlet peaks at δ12.31 (S-H) and δ10.93 (N-H) in intermediates, or aromatic proton shifts between δ6.5–8.5 in the final compound .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 314.36 for C₁₆H₁₄N₂O₃S derivatives) validate molecular weight .

Q. What functional groups are critical for modulating the compound’s reactivity?

The benzimidazole core (N-H and aromatic π-system) and indole-4-carboxamide group are essential. Modifications to the carboxamide side chain (e.g., substituting methyl groups or introducing hydrazine derivatives) alter electronic properties and hydrogen-bonding capacity, impacting solubility and biological interactions .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced pharmacological activity?

Density functional theory (DFT) and molecular docking studies predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to target proteins. For example, the Colle-Salvetti correlation-energy formula, adapted into a density-functional model, can calculate electron density distributions to optimize substituent placement for improved target engagement . Pharmacophore models based on e‑pharmacophore mapping (e.g., DprE1 inhibitors) identify critical interaction points, such as hydrogen bond acceptors/donors in the benzimidazole-indole scaffold .

Q. How should researchers resolve discrepancies in pharmacological data across studies?

Contradictions in bioactivity data (e.g., variable IC₅₀ values) may arise from assay conditions or impurities. Mitigation strategies include:

  • Standardized assays : Use agar dilution for antimicrobial studies (e.g., Mycobacterium tuberculosis H37Rv MIC determinations) .
  • Purity validation : HPLC or elemental analysis (deviation ≤±0.4%) to ensure compound integrity .
  • Statistical analysis : Employ multivariate regression to isolate structural contributors to activity .

Q. What experimental considerations are critical for scaling up synthesis?

Key factors include:

  • Catalyst optimization : TEA improves yields in nucleophilic substitutions by neutralizing HCl byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful removal due to toxicity .
  • Temperature control : Reflux conditions (70–80°C) balance reaction kinetics and thermal degradation risks .

Q. How do crystallographic studies inform structural optimization?

Single-crystal X-ray diffraction (e.g., for 1-(1H-benzimidazol-2-yl)-4-nitro-benzene solvates) reveals bond angles, torsion angles, and packing interactions. Data-to-parameter ratios >14:1 ensure accuracy, guiding steric modifications (e.g., methyl vs. propyl groups) to reduce conformational strain .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Functional GroupIR (cm⁻¹)¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
Benzimidazole N-H3395–346410.93 (s)151.93 (N=C-N)
Indole C=O1650–1680-170.2 (C=O)
Aromatic protons-6.5–8.5 (m)115–130 (C-Ar)

Q. Table 2. In Vitro Antitubercular Activity of Derivatives

DerivativeMIC (µM)Key Structural ModificationReference
B11.2Aldol condensation product
B2-B120.8–3.5Schiff base side chains

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